BenchChemオンラインストアへようこそ!

4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid

Lipophilicity Drug design ADME prediction

4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid (CAS 1518679-70-3) is a low-molecular-weight (223.15 g/mol) cyclopentene derivative that incorporates both a trifluoroacetamido group and a free carboxylic acid on the same five-membered ring. The compound is commercially available from multiple suppliers at purities ≥ 98%.

Molecular Formula C8H8F3NO3
Molecular Weight 223.15 g/mol
Cat. No. B15304147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid
Molecular FormulaC8H8F3NO3
Molecular Weight223.15 g/mol
Structural Identifiers
SMILESC1C(C=CC1NC(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H8F3NO3/c9-8(10,11)7(15)12-5-2-1-4(3-5)6(13)14/h1-2,4-5H,3H2,(H,12,15)(H,13,14)
InChIKeySXIWDMLPQWBWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid – A Bifunctional Cyclopentene Scaffold for Medicinal Chemistry and Chemical Biology


4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid (CAS 1518679-70-3) is a low-molecular-weight (223.15 g/mol) cyclopentene derivative that incorporates both a trifluoroacetamido group and a free carboxylic acid on the same five-membered ring [1]. The compound is commercially available from multiple suppliers at purities ≥ 98% . It belongs to the class of N-acylated 4-aminocyclopent-2-ene-1-carboxylic acid derivatives, which are recognized as important intermediates in the synthesis of antiviral agents, including abacavir and carbovir [2].

Why 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid Cannot Be Casually Substituted by Positional Isomers or Saturated Analogs


Despite sharing the same molecular formula (C₈H₈F₃NO₃) with its regioisomer 1-(trifluoroacetamido)cyclopent-3-ene-1-carboxylic acid, the target compound displays a distinct XLogP3-AA value of 1 versus 1.3 for the 3‑ene isomer and a similarly differentiated value of 1.3 for the saturated cyclopentane analog [1][2]. These quantifiable differences in lipophilicity, combined with the unique positioning of the trifluoroacetamido group at the 4-position of the cyclopent-2-ene scaffold, result in altered molecular recognition, hydrogen-bonding patterns, and synthetic accessibility that preclude simple interchangeability in structure‑activity‑relationship (SAR) campaigns and pharmaceutical intermediate syntheses [3].

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid vs. Closest Structural Analogs


XLogP3-AA Lipophilicity: Target (1.0) vs. Saturated Analog (1.3) and Positional Isomer (1.3)

The target compound exhibits an XLogP3-AA value of 1.0, which is 0.3 log units lower than both the saturated analog 1-(2,2,2-trifluoroacetamido)cyclopentane-1-carboxylic acid (XLogP3-AA = 1.3) and the positional isomer 1-(trifluoroacetamido)cyclopent-3-ene-1-carboxylic acid (XLogP3-AA = 1.3) [1][2]. A ΔlogP of −0.3 represents a measurable difference in partition behavior that influences aqueous solubility and non-specific protein binding in early drug-discovery assays [3].

Lipophilicity Drug design ADME prediction

Molecular Weight and Saturation State: Cyclopent-2-ene (223.15 g/mol) vs. Cyclopentane Analog (225.16 g/mol)

The target compound possesses a molecular weight of 223.15 g/mol due to its unsaturated cyclopent-2-ene core, which is 2.01 g/mol lower than the fully saturated analog 1-(2,2,2-trifluoroacetamido)cyclopentane-1-carboxylic acid (225.16 g/mol) [1][2]. The presence of the C2–C3 double bond also introduces geometric (cis/trans) isomerism and a planar structural element absent in the saturated comparator, enabling unique reactivity such as Diels–Alder cycloaddition, dihydroxylation, and epoxidation not available to the cyclopentane scaffold [3].

Physicochemical properties Synthetic chemistry Conformational analysis

Hydrogen-Bond Acceptor Count: Trifluoroacetamido Derivative (6) vs. Free Amine Analog (3)

The trifluoroacetamido group in the target compound contributes 3 additional hydrogen-bond acceptor sites relative to the free amine 4-aminocyclopent-2-ene-1-carboxylic acid, resulting in a total of 6 hydrogen-bond acceptors versus 3 for the non-fluorinated analog [1][2]. The trifluoroacetyl carbonyl oxygen and the three fluorine atoms serve as weak H-bond acceptors, subtly altering the pharmacophoric profile compared to the primary amine scaffold [3].

Pharmacophore modeling Molecular recognition Protein–ligand interactions

Orthogonal Protection Strategy: Trifluoroacetamido-Protected Amine vs. Unprotected Amino Acid in Peptide and Conjugate Synthesis

The trifluoroacetyl group serves as an acid-labile amine protecting group, allowing selective derivatization of the free carboxylic acid under conditions that would otherwise compromise the nucleophilic amine in 4-aminocyclopent-2-ene-1-carboxylic acid [1]. This orthogonal protection pattern eliminates the need for an additional protection step prior to carboxylic acid activation, directly reducing the synthetic step count by at least one unit operation compared to routes employing the unprotected amino acid [2]. The trans-4-substituted cyclopent-2-ene-1-carboxylic acid scaffold is a validated intermediate in FDA-approved antiviral syntheses, including the HIV reverse transcriptase inhibitor abacavir [3].

Synthetic methodology Protecting-group strategy Pharmaceutical intermediates

Optimal Research and Industrial Application Scenarios for 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid


Hit-to-Lead Optimization Requiring a Defined Lipophilicity Window (XLogP3-AA ≈ 1)

In drug-discovery programs where maintaining an XLogP3-AA below 1.3 is critical for aqueous solubility and metabolic stability, the target compound (XLogP3-AA = 1.0) provides a measurable advantage over the more lipophilic saturated analog (1.3) and the 3-ene positional isomer (1.3) [1]. Procurement of this specific scaffold is thus justified when the SAR around the cyclopentene core demands a logP value that falls within the optimal range for oral bioavailability (typically 1–3) [2].

Synthesis of Conformationally Constrained Peptide Mimetics and GABA-Receptor Ligands

The cyclopent-2-ene scaffold with a 4-amino substituent is a known privileged structure for GABA receptor modulators [1]. The trifluoroacetamido-protected version allows chemists to explore structure–activity relationships around the carboxylic acid group via direct amidation or esterification without competing amine reactivity, a key advantage when generating focused compound libraries for neuropharmacology [2].

Development of Antiviral Agents Using Cyclopentene-Derived Intermediates

The trans-4-aminocyclopent-2-ene-1-carboxylic acid scaffold is a validated core in the synthesis of carbocyclic nucleoside reverse transcriptase inhibitors such as abacavir and carbovir [1]. The trifluoroacetamido derivative serves as a stable, pre-activated building block that can be directly incorporated into synthetic routes targeting novel antiviral candidates, offering a streamlined procurement path for medicinal chemistry teams working on HIV or hepatitis B virus (HBV) programs [2].

¹⁹F NMR Probe Development and Fluorinated Fragment-Based Drug Discovery

The trifluoromethyl group in the target compound provides a unique ¹⁹F NMR spectroscopic handle that is absent in non-fluorinated analogs such as 4-acetamido- or 4-aminocyclopent-2-ene-1-carboxylic acid [1]. This feature enables protein-observed and ligand-observed ¹⁹F NMR screening experiments for fragment-based drug discovery (FBDD), where fluorine-containing fragments are used to detect weak binding interactions with target proteins [2]. The six hydrogen-bond acceptor sites further support diverse binding-mode exploration.

Quote Request

Request a Quote for 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.